molecular formula C10H11FO3S B2387535 1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one CAS No. 1326921-15-6

1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one

Cat. No.: B2387535
CAS No.: 1326921-15-6
M. Wt: 230.25
InChI Key: VQSLGHJQXTTYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one is a sulfonyl-substituted ketone characterized by a propan-2-one backbone linked to a 2-fluoro-4-methylphenylsulfonyl group. This compound belongs to a class of aryl sulfonyl ketones, which are notable for their utility in organic synthesis, particularly as intermediates in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both electron-withdrawing (fluoro) and electron-donating (methyl) groups on the aromatic ring creates unique electronic effects that influence its reactivity and physical properties.

Properties

IUPAC Name

1-(2-fluoro-4-methylphenyl)sulfonylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3S/c1-7-3-4-10(9(11)5-7)15(13,14)6-8(2)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSLGHJQXTTYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)CC(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Sulfonylation of Acetone

The primary synthesis method involves the reaction of 2-fluoro-4-methylbenzenesulfonyl chloride with propan-2-one (acetone) in the presence of a base (Equation 1):

$$
\text{2-Fluoro-4-methylbenzenesulfonyl chloride} + \text{Acetone} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$

Table 1: Standard Reaction Conditions and Reagents

Component Specification
Sulfonyl chloride 2-Fluoro-4-methylbenzenesulfonyl chloride
Nucleophile Acetone (propan-2-one)
Base Pyridine, triethylamine, or NaOH
Solvent Dichloromethane, THF, or ethyl acetate
Temperature 0°C to reflux (40–80°C)
Reaction time 4–24 hours

The base facilitates enolate formation from acetone, which attacks the electrophilic sulfur atom in the sulfonyl chloride. Pyridine is often preferred for its dual role as a base and HCl scavenger.

Optimization Strategies

Solvent effects : Polar aprotic solvents like THF improve reagent solubility but may slow reaction kinetics compared to dichloromethane. Non-polar solvents are avoided due to poor sulfonyl chloride solubility.

Base selection :

  • Pyridine : Yields ≈70–80% with minimal side products.
  • Triethylamine : Faster reaction but may require stoichiometric HCl neutralization.
  • Aqueous NaOH : Enables biphasic conditions but risks hydrolysis of the sulfonyl chloride.

Temperature control : Reactions at 0–5°C minimize thermal decomposition, while reflux conditions accelerate kinetics at the expense of potential side reactions.

Mechanistic Insights

Enolate Formation

Acetone (pKa ≈ 19–20 in DMSO) undergoes deprotonation by the base to form an enolate ion (Figure 1A). The equilibrium favors enolate formation in aprotic solvents, enhancing nucleophilicity.

Sulfonylation Step

The enolate attacks the electrophilic sulfur center in 2-fluoro-4-methylbenzenesulfonyl chloride, displacing chloride and forming the sulfonylpropan-2-one product (Figure 1B). Steric hindrance from the ortho-fluoro and para-methyl groups marginally reduces reaction rates compared to unsubstituted aryl sulfonyl chlorides.

Figure 1: Proposed Reaction Mechanism
(A) Base-mediated enolate formation from acetone.
(B) Nucleophilic attack on sulfonyl chloride.

Purification and Characterization

Workup Procedures

  • Acid washing : Removes excess base and HCl byproducts.
  • Solvent extraction : Dichloromethane or ethyl acetate isolates the product.
  • Drying : Anhydrous Na₂SO₄ or MgSO₄.
  • Crystallization : Recrystallization from ethanol/water mixtures yields 75–85% pure product.

Applications and Derivatives

Pharmaceutical Intermediates

The sulfonyl group enhances bioavailability in drug candidates. Derivatives of this compound may serve as:

  • Kinase inhibitors (e.g., JAK/STAT pathway modulators)
  • Antimicrobial agents via sulfonamide linkage.

Agrochemical Uses

Patent literature describes structurally analogous sulfones as acaricides and insect growth regulators, suggesting potential utility in crop protection formulations.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzymes or other proteins, thereby exerting its biological effects. The fluoro and methyl groups on the phenyl ring can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Table 1: Substituent Effects on Aryl Sulfonylpropan-2-ones

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-F, 4-CH₃ C₁₀H₁₁FO₃S 230.25 High polarity due to -SO₂ and -F; potential intermediate in drug synthesis
1-[(4-Methylphenyl)sulfonyl]propan-2-one 4-CH₃ C₁₀H₁₂O₃S 212.26 Used in crystallography studies; moderate solubility in polar solvents
1-[(4-Fluorophenyl)sulfonyl]propan-2-one 4-F C₉H₉FO₃S 216.23 Electron-deficient ring enhances electrophilic reactivity
1-[(4-Chlorophenyl)sulfonyl]propan-2-one 4-Cl C₉H₉ClO₃S 232.68 Higher lipophilicity; used in agrochemical intermediates
1-(Phenylsulfonyl)propan-2-one H (no substituents) C₉H₁₀O₃S 198.24 Baseline for comparison; common diazo precursor

Key Observations:

  • Solubility: The methyl group in the 4-position may enhance solubility in non-polar solvents relative to the 4-fluoro analog, which is more polar .

Table 2: Reactivity in Common Reactions

Compound Reaction with Diazomethane Catalytic Hydrogenation Yield Chiral Separation Potential
This compound Not reported Not reported Likely high (due to asymmetric F/CH₃)
1-[(4-Methylphenyl)sulfonyl]propan-2-one 35% yield 80–85% Moderate
1-(Phenylsulfonyl)propan-2-one 63% yield 70–75% Low

Key Findings:

  • The diazo reaction efficiency decreases with bulkier substituents (e.g., 4-CH₃ vs. H), likely due to steric hindrance .

Spectroscopic and Crystallographic Data

  • NMR Shifts: The 2-fluoro substituent in this compound would deshield adjacent protons, producing distinct ¹H-NMR signals (cf. 1-(4-methoxyphenyl)propan-2-one δ 2.1–2.3 ppm for ketone CH₃ ).
  • Crystallography: Analogous sulfonylpropanones (e.g., 1-(4-methylphenyl)sulfonyl derivatives) often form monoclinic crystals, as refined via SHELXL .

Biological Activity

1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a propan-2-one backbone, with a fluoro and methyl substituent on the phenyl ring. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophilic sites on various biological molecules. This interaction can lead to:

  • Enzyme Inhibition : The sulfonyl group can inhibit enzymes by forming covalent bonds with active sites.
  • Modulation of Protein Function : The fluoro and methyl groups enhance binding affinity, influencing the compound's specificity towards its targets.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. It has been investigated against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in vitro.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of several derivatives of sulfonyl ketones, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential .
  • Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The results showed that the compound could significantly reduce COX activity, leading to decreased prostaglandin synthesis .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure TypeBiological Activity
This compoundSulfonyl ketoneAntimicrobial, anti-inflammatory
1-[(2-Fluoro-4-methylphenyl)sulfonyl]ethanoneSulfonyl ketoneModerate antimicrobial activity
1-[(4-Methylphenyl)sulfonyl]propan-2-oneSulfonyl ketoneLower anti-inflammatory effects

Q & A

Q. What role does the compound play in studying enzyme inhibition mechanisms?

  • Mechanistic Probes : Use as a covalent inhibitor by exploiting the sulfonyl group’s ability to form stable adducts with catalytic cysteine residues. Monitor inhibition reversibility via dialysis assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.